![molecular formula C19H24N10O3 B11096292 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11096292.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-5-[(MORPHOLIN-4-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a triazole ring, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes may include:
- Formation of the oxadiazole ring through cyclization reactions.
- Synthesis of the triazole ring via azide-alkyne cycloaddition.
- Introduction of the morpholine group through nucleophilic substitution.
- Condensation reactions to form the final hydrazide structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The amino and hydrazide groups can be oxidized under specific conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anticancer, or enzyme inhibitory properties.
Medicine
In medicinal chemistry, this compound might be explored for drug development, particularly for its potential therapeutic effects.
Industry
In industry, it could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if it is used as an antimicrobial agent, it might inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: Known for their bioactivity and use in medicinal chemistry.
Oxadiazole derivatives: Often explored for their antimicrobial and anticancer properties.
Morpholine-containing compounds: Used in pharmaceuticals and agrochemicals.
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups, which may confer a range of biological activities and chemical reactivities not seen in simpler molecules.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
Molecular Formula |
C19H24N10O3 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5-(morpholin-4-ylmethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C19H24N10O3/c1-27(2)14-5-3-13(4-6-14)11-21-23-19(30)16-15(12-28-7-9-31-10-8-28)29(26-22-16)18-17(20)24-32-25-18/h3-6,11H,7-10,12H2,1-2H3,(H2,20,24)(H,23,30)/b21-11+ |
InChI Key |
OZQDJDIABADROF-SRZZPIQSSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)CN4CCOCC4 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)CN4CCOCC4 |
Origin of Product |
United States |
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